1-Bromo-3,5-difluoro-2-methylsulfanylbenzene
Description
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZORFHPXPUVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methylsulfanylbenzene with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include 3,5-difluoro-2-methylsulfanylbenzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include 1-bromo-3,5-difluoro-2-methylsulfoxide and 1-bromo-3,5-difluoro-2-methylsulfone.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares key physical properties and substituent effects of 1-bromo-3,5-difluoro-2-methylsulfanylbenzene with analogous brominated benzene derivatives:
Biological Activity
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a methylthio group. Despite its intriguing structure, research specifically addressing the biological activity of this compound is limited. However, insights can be drawn from related compounds and general trends in halogenated aromatic compounds.
The molecular formula for this compound is . Its structure includes:
- Bromine (Br) : A halogen that often enhances biological activity.
- Fluorine (F) : Known for increasing lipophilicity and metabolic stability.
- Methylthio Group (–S–CH₃) : This group can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar structures often exhibit significant biological activities. The following sections summarize potential biological effects based on structural analogs and general characteristics of halogenated compounds.
Antimicrobial Activity
Halogenated aromatic compounds are frequently studied for their antimicrobial properties. For instance:
- Chlorinated and brominated compounds have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
- Case Studies : Research indicates that brominated phenols exhibit strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Certain derivatives of halogenated benzene have been investigated for anticancer properties. The mechanisms often involve:
- Inhibition of cell proliferation : Compounds can induce apoptosis in cancer cells.
- Interaction with DNA : Some halogenated compounds intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features:
- Halogen Substitution : The presence of bromine and fluorine may enhance lipophilicity, facilitating membrane penetration.
- Methylthio Group : This functional group can modulate enzyme interactions, potentially affecting metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into potential biological activities:
| Compound Name | Molecular Formula | Notable Features | Potential Biological Activity |
|---|---|---|---|
| This compound | C7H5BrF2S | Unique combination of Br and F | Antimicrobial, anticancer |
| 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene | C7H5BrF2S | Similar structure but different substitution pattern | Antimicrobial |
| 1-Chloro-3,5-difluoro-4-(methylsulfanyl)benzene | C7H5ClF2S | Chlorine instead of bromine | Antimicrobial |
The mechanisms through which this compound may exert its biological effects include:
- Nucleophilic Substitution : The methylthio group may participate in nucleophilic substitution reactions with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
